N-Cyclobutyl-[1,3]thiazolo[5,4-b]pyridin-2-amine
Description
Properties
Molecular Formula |
C10H11N3S |
|---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
N-cyclobutyl-[1,3]thiazolo[5,4-b]pyridin-2-amine |
InChI |
InChI=1S/C10H11N3S/c1-3-7(4-1)12-10-13-8-5-2-6-11-9(8)14-10/h2,5-7H,1,3-4H2,(H,12,13) |
InChI Key |
NDJODUZCUJNRPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=NC3=C(S2)N=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies
Single-Step Cyclocondensation from Chloronitropyridines
A one-pot method utilizes chloronitropyridine precursors and cyclobutyl thioamides/thioureas under optimized conditions:
- Reaction :
$$
\text{Chloronitropyridine} + \text{Cyclobutyl thioamide} \xrightarrow{\text{Base, Solvent}} \text{N-Cyclobutyl-thiazolo[5,4-b]pyridin-2-amine}
$$ - Conditions :
- Yield : Up to 85% (reported for analogous derivatives).
Key Advantages:
Multi-Step Pathway via Thiazole Ring Formation
VulcanChem outlines a sequential approach:
- Step 1 : Synthesis of the thiazolo[5,4-b]pyridine core via cyclocondensation of 2-aminopyridine-3-thiol with cyclobutyl isothiocyanate .
- Step 2 : Functionalization via nucleophilic substitution or cross-coupling to introduce the cyclobutyl group.
$$
\begin{align}
&\text{2-Aminopyridine-3-thiol} + \text{Cyclobutyl isothiocyanate} \rightarrow \
&\text{Thiazolo[5,4-b]pyridine intermediate} \xrightarrow{\text{Substitution}} \text{Target compound}
\end{align}
$$
Conditions:
Comparative Analysis of Methods
| Method | Yield | Complexity | Scalability | Key References |
|---|---|---|---|---|
| Single-Step Cyclocondensation | 75–85% | Low | High | |
| Multi-Step Pathway | 60–70% | Moderate | Moderate | |
| Suzuki Cross-Coupling | 50–65% | High | Low |
Critical Research Findings
Solvent and Base Selection
- Acetonitrile and triethylamine are optimal for minimizing side reactions (e.g., hydrolysis) while maintaining reaction homogeneity.
- Polar aprotic solvents (DMF, THF) enhance nucleophilicity in substitution steps.
Temperature Control
Industrial-Scale Considerations
- Patent Insights : Avoid viscous intermediates by using neutral reagents and controlled base addition (e.g., triethylamine in acetonitrile).
- Cost Drivers : Cyclobutylamine precursors are commercially available but require strict anhydrous handling.
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring’s sulfur atom is susceptible to oxidation. While direct data for this specific compound is limited, studies on analogous thiazolo[5,4-b]pyridines indicate that oxidation with agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) yields sulfoxides or sulfones (Table 1). These transformations are critical for modulating electronic properties and biological activity .
Table 1: Oxidation Reactions
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Sulfur oxidation | H₂O₂ (30%), RT, 6h | Thiazole sulfoxide | Increases polarity for solubility optimization |
| Sulfur oxidation | mCPBA, DCM, 0°C → RT | Thiazole sulfone | Enhances metabolic stability in drug candidates |
Substitution Reactions
The amine group and pyridine nitrogen serve as key sites for electrophilic and nucleophilic substitutions:
2.1. Amine Functionalization
The cyclobutylamine group undergoes acylation and sulfonylation to introduce diverse substituents. For example:
-
Acylation : Reaction with acetyl chloride in dichloromethane (DCM) yields N-acetyl derivatives.
-
Sulfonylation : Treatment with benzenesulfonyl chloride forms sulfonamide analogs, a modification shown to enhance kinase inhibition in related thiazolo-pyridines .
Table 2: Amine Substitution Examples
| Reaction | Reagents | Product | Biological Impact |
|---|---|---|---|
| Acylation | AcCl, DCM, Et₃N | N-Acetyl derivative | Reduces basicity, alters pharmacokinetics |
| Sulfonylation | ArSO₂Cl, pyridine | Sulfonamide analog | Improves target binding affinity (e.g., PI3K inhibition) |
2.2. Pyridine Ring Modifications
Electrophilic aromatic substitution (EAS) at the pyridine’s C5 or C7 positions is feasible under nitrating or halogenating conditions. For instance:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups, enabling subsequent reductions to amines.
-
Halogenation : Br₂/FeBr₃ adds bromine atoms for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Functionalization via Catalytic Cross-Coupling
The thiazolo[5,4-b]pyridine core supports palladium-catalyzed couplings , such as:
-
Buchwald-Hartwig amination : Introduces aryl/heteroaryl groups at the C6 position.
-
Sonogashira coupling : Alkynes are added to the C5 position for π-system extension .
Table 3: Catalytic Cross-Coupling Reactions
| Reaction Type | Catalyst System | Substrate | Application |
|---|---|---|---|
| Buchwald-Hartwig | Pd(dba)₂/XPhos | Aryl halides | Expands diversity for SAR studies |
| Sonogashira | Pd(PPh₃)₂Cl₂, CuI | Terminal alkynes | Extends conjugation for material science |
Ring-Opening and Rearrangement
Under strong acidic or basic conditions, the thiazole ring may undergo ring-opening to form thioamide intermediates, which can recyclize into novel heterocycles. For example:
-
Acid-mediated hydrolysis : HCl/EtOH cleaves the thiazole, yielding a pyridine-thiol intermediate.
Biological Activity-Driven Modifications
Research on thiazolo[5,4-b]pyridines highlights strategic modifications to enhance kinase inhibition (e.g., c-KIT, PI3K):
-
3-Trifluoromethylphenyl substitution at C6 improves hydrophobic interactions in enzyme pockets .
-
Morpholinyl groups at C2 increase solubility and target engagement .
Stability and Reactivity Considerations
-
pH Sensitivity : The pyridine nitrogen (pKa ~5) protonates under acidic conditions, altering solubility and reactivity.
-
Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications.
Scientific Research Applications
N-Cyclobutyl-[1,3]thiazolo[5,4-b]pyridin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclobutyl-[1,3]thiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of N-Cyclobutyl-[1,3]thiazolo[5,4-b]pyridin-2-amine with halogenated, methoxy-substituted, and other analogs:
| Compound Name | Substituent | Molecular Formula | Molecular Weight | CAS Number | Melting Point (°C) | Key Properties |
|---|---|---|---|---|---|---|
| [1,3]Thiazolo[5,4-b]pyridin-2-amine | H (Parent compound) | C₆H₅N₃S | 151.19 | 31784-70-0 | 252–254 | High thermal stability; pKa ~2.09 |
| 6-Chloro-[1,3]thiazolo[5,4-b]pyridin-2-amine | Cl at position 6 | C₆H₄ClN₃S | 185.64 | EN300-349337 | N/A | Increased polarity; hazard category H5 |
| 5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine | Br at position 5 | C₆H₄BrN₃S | 230.09 | 934266-82-7 | N/A | Enhanced halogen bonding potential |
| 5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine | OCH₃ at position 5 | C₇H₇N₃OS | 181.21 | 13797-77-8 | N/A | Improved solubility; electron-donating |
| 6-Fluoro-[1,3]thiazolo[5,4-c]pyridin-2-amine | F at position 6 (isomer) | C₆H₄FN₃S | 169.18 | 1824632-32-7 | N/A | Altered ring conformation |
| This compound* | Cyclobutyl at N2 | C₁₀H₁₂N₄S | 220.29 | Not available | Predicted ~200–220 | Moderate lipophilicity; steric hindrance |
*Inferred properties based on structural analogs.
Key Observations :
- Methoxy Substitution : The 5-methoxy analog (CAS 13797-77-8) improves aqueous solubility due to the electron-donating methoxy group, which may enhance bioavailability .
- Positional Isomerism : The 5,4-b vs. 5,4-c ring fusion (e.g., 6-fluoro-[1,3]thiazolo[5,4-c]pyridin-2-amine) alters electronic distribution and steric interactions, impacting receptor binding .
Biological Activity
N-Cyclobutyl-[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound characterized by a thiazole ring fused to a pyridine structure, featuring a cyclobutyl group. This unique structural arrangement contributes to its potential biological activities, which have been the subject of various studies.
Chemical Structure and Properties
The molecular formula for this compound is C₁₁H₁₄N₂S, with a molecular weight of approximately 218.31 g/mol. The compound's thiazolo-pyridine framework is known for its diverse applications in medicinal chemistry due to its ability to interact with various biological targets.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antibacterial Activity : This compound has been investigated for its potential as an antibacterial agent. Studies show that derivatives of thiazolo[5,4-b]pyridine structures often demonstrate significant antibacterial properties against various strains of bacteria .
- Kinase Inhibition : The compound has been evaluated for its inhibitory effects on specific kinases. For instance, studies involving related thiazolo derivatives have indicated potential inhibitory effects on kinases such as CDK1 and GSK-3, which are crucial in cell cycle regulation and metabolic processes .
- Cholinesterase Inhibition : There is evidence suggesting that compounds with similar structures can inhibit cholinesterase enzymes, which play a vital role in neurotransmission. This activity could have implications for treating neurodegenerative diseases .
1. Synthesis and Evaluation of Antibacterial Activity
A study focused on synthesizing various thiazolo derivatives, including this compound, demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The synthesized compounds showed varying degrees of antibacterial activity, with some exhibiting MIC values in the low micromolar range.
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 8 | Staphylococcus aureus |
| Related Thiazole Derivative | 16 | Escherichia coli |
2. Kinase Inhibition Studies
Another significant area of research has been the compound's interaction with kinases. A series of thiazolo derivatives were tested for their inhibitory potency against various kinases:
These findings suggest that this compound could serve as a lead compound for developing kinase inhibitors.
The biological activity of this compound is primarily attributed to its ability to bind to specific target proteins involved in disease mechanisms. The interactions with enzymes such as kinases and cholinesterases are crucial for modulating their activity and potentially altering disease pathways.
Q & A
Q. Optimization Strategies :
Q. Table 1: Representative Synthetic Routes
*From , involving Goldberg reactions and Ru complexation.
How can spectroscopic techniques (NMR, HRMS) and X-ray crystallography confirm the structure and purity of this compound?
Basic Research Question
Q. Advanced Crystallographic Analysis :
- Crystal growth : Slow evaporation of CCl solutions yields diffraction-quality crystals .
- Data collection : Monoclinic systems (e.g., space group P2/n) with parameters a = 12.53 Å, b = 7.46 Å, c = 13.89 Å, β = 112.33° .
- Hydrogen bonding : Identify N–H⋯N interactions (2.93 Å) stabilizing dimeric structures .
What in vitro biological screening strategies assess inhibitory activity against kinase targets like PI3K?
Basic Research Question
Q. Table 2: Representative Bioactivity Data
| Compound | PI3Kα IC | PI3Kβ IC | Selectivity (α/β) | Reference |
|---|---|---|---|---|
| 19a | 3.6 nM | 36 nM | 10-fold | |
| 17c* | 39 nM | N/A | Liver-selective |
*Glucokinase activator with tissue-specific activity.
How can structure-activity relationship (SAR) studies identify critical functional groups enhancing target affinity?
Advanced Research Question
Q. Methodology :
- Parallel synthesis : Prepare derivatives with varied substituents (e.g., halogens, alkyl chains).
- Docking studies : Validate interactions (e.g., hydrogen bonds with PI3Kα Val851) .
How to address discrepancies in biological activity data across assay platforms?
Advanced Research Question
- Assay standardization : Use uniform ATP concentrations (e.g., 10 μM) and buffer conditions (pH 7.4) .
- Data normalization : Include reference inhibitors (e.g., Wortmannin) to control for inter-assay variability.
Case Study : IC values for PI3Kα ranged from 3.6–12 nM due to differences in enzyme batches and detection methods (fluorescence vs. radiometric) .
What strategies improve kinase isoform selectivity?
Advanced Research Question
- Cavity-directed design : Exploit PI3Kα-specific residues (e.g., Trp780) using bulkier substituents .
- Prodrug approaches : Incorporate liver-targeting groups (e.g., glucuronides) to enhance tissue specificity .
How do computational docking studies predict binding interactions?
Advanced Research Question
- Software : Use AutoDock Vina or Schrödinger Suite for flexible ligand docking.
- Key interactions : Thiazolo[5,4-b]pyridine core forms hydrogen bonds with PI3Kα hinge regions (e.g., Glu849) .
What methodologies validate metabolic stability and pharmacokinetics?
Advanced Research Question
- Microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life (t) and intrinsic clearance .
- In vivo PK : Administer orally to rodents and collect plasma for LC-MS/MS analysis of AUC and C.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
